molecular formula C22H23N5O2 B2497723 N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide CAS No. 899996-08-8

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide

Cat. No.: B2497723
CAS No.: 899996-08-8
M. Wt: 389.459
InChI Key: IVNNKMCSHMVKSP-UHFFFAOYSA-N
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Description

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core and an adamantane moiety, contributes to its distinct chemical and biological properties.

Scientific Research Applications

Future Directions

While specific future directions for this compound were not found, compounds with a similar core have been used in the development of kinase inhibitors for cancer treatment . These compounds have shown promise and are currently in clinical trials .

Preparation Methods

The synthesis of N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of N-(4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl) acetamide in ethanol in the presence of piperidine . This reaction forms the pyrazolo[3,4-d]pyrimidine core, which is then further functionalized to introduce the adamantane moiety and the carboxamide group.

Chemical Reactions Analysis

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}adamantane-1-carboxamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:

Properties

IUPAC Name

N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-20-18-12-24-27(17-4-2-1-3-5-17)19(18)23-13-26(20)25-21(29)22-9-14-6-15(10-22)8-16(7-14)11-22/h1-5,12-16H,6-11H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNNKMCSHMVKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NN4C=NC5=C(C4=O)C=NN5C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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